molecular formula C23H24N4O2S2 B12457791 (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12457791
M. Wt: 452.6 g/mol
InChI Key: WJXXDHQUQUFIQJ-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazolone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various amines, aldehydes, and thiols, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it might be developed into a pharmaceutical agent for treating various diseases.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one apart is its combination of a benzothiazole ring and a pyrazolone core, along with its specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N4O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(3-methoxypropyliminomethyl)-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C23H24N4O2S2/c1-16-8-10-17(11-9-16)30-15-20-18(14-24-12-5-13-29-2)22(28)27(26-20)23-25-19-6-3-4-7-21(19)31-23/h3-4,6-11,14,26H,5,12-13,15H2,1-2H3

InChI Key

WJXXDHQUQUFIQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCCCOC

Origin of Product

United States

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